molecular formula C8H9F3N2O B8478050 [3-methoxy-5-(trifluoromethyl)phenyl]hydrazine

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine

Cat. No.: B8478050
M. Wt: 206.16 g/mol
InChI Key: GOBLQMRBBIUEQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine is a chemical compound that features a hydrazine group attached to a phenyl ring substituted with methoxy and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-methoxy-5-(trifluoromethyl)phenyl]hydrazine typically involves the reaction of 3-methoxy-5-(trifluoromethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azides, while reduction can produce amines .

Scientific Research Applications

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of [3-methoxy-5-(trifluoromethyl)phenyl]hydrazine involves its interaction with specific molecular targets and pathways. The hydrazine group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively .

Comparison with Similar Compounds

Similar Compounds

  • Hydrazine, [4-methoxyphenyl]-
  • Hydrazine, [3-trifluoromethylphenyl]-
  • Hydrazine, [3-methoxy-4-(trifluoromethyl)phenyl]-

Uniqueness

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine is unique due to the presence of both methoxy and trifluoromethyl groups on the phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds that lack one of these substituents .

Properties

Molecular Formula

C8H9F3N2O

Molecular Weight

206.16 g/mol

IUPAC Name

[3-methoxy-5-(trifluoromethyl)phenyl]hydrazine

InChI

InChI=1S/C8H9F3N2O/c1-14-7-3-5(8(9,10)11)2-6(4-7)13-12/h2-4,13H,12H2,1H3

InChI Key

GOBLQMRBBIUEQM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NN)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

Following the procedure described in Journal of Organic Chemistry (1972), 37(18), 2849-53, 0.5 g (2.62 mmol) of 3-methoxy-5-trifluoromethyl-phenylamine was suspended in 4.6 ml of 25% aqueous HCl, cooled (0° C.) and carefully treated (without exceeding 10° C.) with 0.189 g (2.75 mmol) of sodium nitrite dissolved in 2.7 ml of water. The solution was stirred for 1 h at this temperature and 30 min at RT. Then, 2.48 g (13.08 mmol) of tin(II) chloride in 2.5 ml of 25% aqueous HCl were dropped carefully to the cooled (0° C.) solution and stirred for 1 h. The reaction was neutralized and basified with 32% aqueous NaOH (pH14), partitioned three times between CH2Cl2 and water. The organic phase was dried over Na2SO4 and evaporated to give 0.50 g (93%) of the title compound as a yellow solid. MS: 206.8 (MH+).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.189 g
Type
reactant
Reaction Step Two
Quantity
2.48 g
Type
reactant
Reaction Step Three
Name
Quantity
2.5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
4.6 mL
Type
solvent
Reaction Step Five
Name
Quantity
2.7 mL
Type
solvent
Reaction Step Six
Yield
93%

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